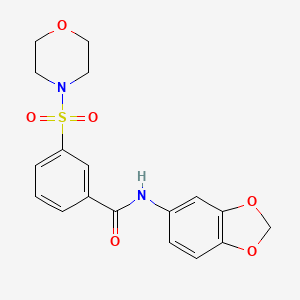

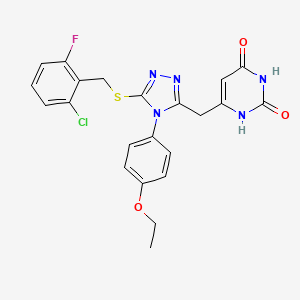

![molecular formula C18H9F6N3O6 B2948197 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine CAS No. 328289-12-9](/img/structure/B2948197.png)

5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

科学的研究の応用

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives, including compounds like 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine, have been extensively studied for their anti-inflammatory activities. These compounds are synthesized through various methods and are known for their inhibitory effects against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. Research emphasizes the potential of pyrimidine derivatives in developing new anti-inflammatory agents with minimal toxicity, guided by detailed structure-activity relationship analyses (Rashid et al., 2021).

Pharmacological Profile

The pharmacological profile of pyrimidine derivatives is broad and diverse. These compounds are known for their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The versatility of the pyrimidine core makes it a promising scaffold for developing new biologically active compounds. Systematic analysis from a pharmacological standpoint offers a foundation for further exploration and the creation of highly effective, safe medicines (Chiriapkin, 2022).

Optical Sensors

Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are also used as exquisite sensing materials in the creation of optical sensors. These compounds have demonstrated potential not only in sensing applications but also hold significant medicinal and biological importance. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors showcases the advancements and potential applications in this area, highlighting the intersection of chemistry and technology (Jindal & Kaur, 2021).

Cancer Treatment Contributions

In the era of personalized medicine, fluorine chemistry has made significant contributions to the precise use of fluorinated pyrimidines for cancer treatment. 5-Fluorouracil, a widely used fluorinated pyrimidine, is employed in treating over 2 million cancer patients annually. Recent developments in 5-Fluorouracil synthesis, including the incorporation of radioactive and stable isotopes, have enabled a better understanding of its metabolism and biodistribution. This knowledge aids in the more precise application of fluorinated pyrimidines in cancer therapy, leveraging advancements in both computational and experimental studies to enhance treatment efficacy (Gmeiner, 2020).

特性

IUPAC Name |

5-nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F6N3O6/c19-17(20,21)32-12-5-1-3-10(7-12)30-15-14(27(28)29)16(26-9-25-15)31-11-4-2-6-13(8-11)33-18(22,23)24/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEMLCVBTMIERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C(=NC=N2)OC3=CC(=CC=C3)OC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F6N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)

![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)

![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)

![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)